2-(4-acetyl-2-methoxyphenoxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-acetyl-2-methoxyphenoxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide , with the molecular formula C22H21ClN2O4S and a molecular weight of approximately 444.9 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

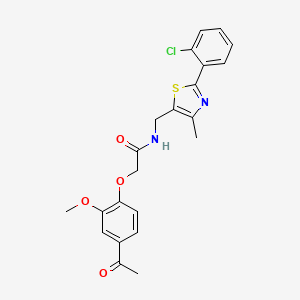

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its interactions with various biological targets, including receptors and enzymes. Key areas of focus include:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties, particularly through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The thiazole moiety is known for modulating inflammatory pathways, which may be applicable in treating conditions like arthritis.

- Antimicrobial Properties : The presence of the methoxyphenoxy group suggests potential antimicrobial activity against various pathogens.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, particularly in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Inhibits growth of specific bacteria |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact | Reference |

|---|---|---|

| Methoxy group | Enhances lipophilicity | |

| Thiazole ring | Increases anti-inflammatory potential | |

| Acetyl group | Improves receptor binding affinity |

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

- Anti-inflammatory Research : In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls .

- Antimicrobial Screening : The compound showed promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL, indicating its potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with thiazole derivatives exhibit promising anticancer properties. Studies have shown that the thiazole moiety can interact with various biological targets involved in cancer progression. For instance, compounds similar to 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide have demonstrated efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The incorporation of the chlorophenyl group in this compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly in modulating glutamate receptors. This action could position it as a candidate for treating neurodegenerative diseases or conditions characterized by excitotoxicity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including those similar to the compound , demonstrated a significant reduction in tumor size in xenograft models of breast cancer. The study revealed that treatment led to a decrease in Ki67 expression, a marker for cell proliferation, suggesting effective anticancer activity .

Case Study 2: Antimicrobial Testing

In vitro tests on derivatives containing the chlorophenyl group showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for development as new antimicrobial agents .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide and acetyl groups serve as primary hydrolysis targets:

Mechanistic Notes :

-

Acid-catalyzed acetamide hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Base-mediated acetyl hydrolysis involves hydroxide ion attack at the ketone carbon, forming a tetrahedral intermediate .

Oxidation Reactions

Oxidative modifications occur at the methoxy group and thiazole-bound methyl group:

Structural Insights :

-

Methoxy demethylation requires strong oxidants but retains aromatic integrity .

-

Methyl oxidation to carboxylic acid on thiazole follows a radical mechanism, stabilized by the electron-withdrawing chlorophenyl group .

Electrophilic Substitution on Thiazole

The 4-methylthiazole ring undergoes regioselective electrophilic reactions:

Key Factors :

-

Electron-deficient thiazole ring directs electrophiles to C3/C5 positions .

-

Steric protection from the adjacent chlorophenyl group limits substitution at C2 .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in Pd-catalyzed cross-couplings:

Optimization Notes :

-

Suzuki couplings tolerate aqueous conditions due to thiazole’s hydrolytic stability .

-

Buchwald-Hartwig aminations require bulky ligands to prevent catalyst poisoning by the acetamide .

Stability and Degradation Pathways

Critical stability data under varied conditions:

Propiedades

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-13-20(30-22(25-13)16-6-4-5-7-17(16)23)11-24-21(27)12-29-18-9-8-15(14(2)26)10-19(18)28-3/h4-10H,11-12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQMAULRAZCHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)COC3=C(C=C(C=C3)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.